MAT2A inhibitor -

MAT2A inhibitor

Catalog Number: EVT-274221
CAS Number:
Molecular Formula: C31H22N6OS
Molecular Weight: 526.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Methionine adenosyltransferase 2A (MAT2A) inhibitors are a class of small molecules designed to inhibit the enzymatic activity of MAT2A. [, , , , , , , , , , , , , , , , , , , , , , , , ] MAT2A is a key enzyme in the methionine cycle, primarily responsible for catalyzing the synthesis of S-adenosyl methionine (SAM) from methionine and adenosine triphosphate (ATP). [, , , , ] SAM is the principal methyl donor in numerous biological reactions, including DNA methylation, histone methylation, and polyamine biosynthesis. [, , , , ]

MAT2A is considered a promising therapeutic target for cancer, particularly in tumors harboring homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. [, , , , , , , , , , , , , , , , , , , , , , , ] MTAP deletion, frequently co-occurring with CDKN2A deletion, is observed in approximately 15% of all cancers. [, , , , , , , , , , , , , , , , , , , , , ] This deletion leads to an accumulation of methylthioadenosine (MTA), which partially inhibits protein arginine methyltransferase 5 (PRMT5). [, , , , , , , , , , , , , , ]

Future Directions
  • Clinical development: Several MAT2A inhibitors are currently in clinical trials for the treatment of MTAP-deleted cancers. [, , , , , , , ] The outcome of these trials will be crucial for determining the clinical utility and efficacy of this therapeutic approach.
  • Biomarker development: Identifying reliable biomarkers for predicting response to MAT2A inhibitors is crucial for patient selection and optimizing treatment strategies. [, , ] Research is ongoing to identify genetic and metabolic markers that can predict sensitivity or resistance to MAT2A inhibition.
  • Combination therapies: Exploring rational combinations of MAT2A inhibitors with other targeted therapies or chemotherapeutic agents holds potential for enhancing efficacy and overcoming resistance. [, ] Preclinical studies have shown promising results with combinations involving taxanes, gemcitabine, and PRMT5 inhibitors.
  • Overcoming limitations: Addressing the limitations of current MAT2A inhibitors, such as potential off-target effects and the development of resistance mechanisms, is essential for maximizing their therapeutic potential. [, ] Further research is required to develop more selective and potent inhibitors while mitigating potential resistance mechanisms.
  • Expanding applications: Beyond cancer, MAT2A inhibitors hold promise for exploring the role of MAT2A and one-carbon metabolism in other diseases. [, ] This could potentially lead to novel therapeutic applications in areas such as autoimmune disorders, metabolic diseases, and neurodegenerative disorders.

AG-270

Compound Description: AG-270 is a first-in-class, highly potent, selective, and orally bioavailable allosteric inhibitor of MAT2A. [, ] It acts as a substrate noncompetitive inhibitor, preventing the release of S-adenosyl methionine (SAM) from the enzyme's active site. [] AG-270 demonstrated substantial reduction of SAM levels in cancer cells and selective inhibition of MTAP-null cell proliferation both in vitro and in vivo. []

Relevance: AG-270 is a clinically relevant MAT2A inhibitor, making it a crucial reference point for understanding the therapeutic potential and potential limitations of this drug class. It highlights the importance of high potency, selectivity, and oral bioavailability in developing effective MAT2A inhibitors. []

SCR-7952

Compound Description: SCR-7952 is a novel, potent, and highly selective MAT2A inhibitor. [] This compound demonstrates superior potency compared to AG-270 in inhibiting MAT2A enzymatic activity and SAM production in HCT116 MTAP-/- cells. [] Notably, SCR-7952 exhibits a better safety profile than AG-270, lacking the off-target UGT1A1 inhibition that leads to bilirubin increase in patients. []

Relevance: The development of SCR-7952 highlights the continuous efforts in refining the structure of MAT2A inhibitors to improve their potency, selectivity, and safety profiles. Its improved characteristics over AG-270, particularly the lack of UGT1A1 inhibition, underscore its potential as a more clinically viable MAT2A inhibitor. []

IDE397

Compound Description: IDE397 is another potent small molecule MAT2A inhibitor designed to selectively target MTAP-deficient tumors. [, , ] This compound, similar to other MAT2A inhibitors, exploits the synthetic lethal vulnerability in MTAP −/− tumors by reducing SAM, leading to the inhibition of PRMT5. [] IDE397 has demonstrated measurable tumor shrinkage in urothelial cancers in an ongoing Phase 1 dose-escalation study. []

Relevance: IDE397 further strengthens the rationale for MAT2A inhibitors as a potential therapeutic strategy in MTAP-deleted cancers. Its promising clinical activity in urothelial cancers underscores the translational potential of this drug class in addressing the unmet needs of this patient population. []

ISM3412

Compound Description: ISM3412 is a novel and highly selective MAT2A inhibitor with potent in vitro and in vivo activity against MTAP-deficient cancer cell lines and patient-derived xenografts. [] ISM3412 demonstrated robust single-agent efficacy and improved efficacy when combined with docetaxel. [] Preclinical data highlighted favorable drug-likeness properties, low hepatobiliary toxicity, and high oral bioavailability. []

Relevance: ISM3412 adds to the growing body of evidence supporting the therapeutic potential of MAT2A inhibitors. Its favorable pharmacological profile and promising efficacy data, both as a single agent and in combination with docetaxel, further highlight the potential of this drug class to address the unmet need in MTAP-deficient cancers. []

FIDAS-5

Compound Description: FIDAS-5 belongs to a family of fluorinated N,N-dialkylaminostilbene agents that directly bind to MAT2A and inhibit its activity. [] This compound effectively inhibits the proliferation of colorectal cancer (CRC) cells and liver cancer cells in vitro and in vivo by disrupting SAM synthesis and repressing the transcription of oncogenes like c-myc. []

Relevance: FIDAS-5 showcases a distinct chemical scaffold for MAT2A inhibition and highlights the possibility of developing different structural classes of potent inhibitors. Its preclinical efficacy in CRC and liver cancer models further supports the therapeutic potential of targeting MAT2A in cancer treatment. []

BT115386

Compound Description: BT115386 is another MAT2A inhibitor that has demonstrated potent in vivo growth inhibitory effects in MTAP-deleted xenografts. [] Treatment with BT115386 led to the activation of the p53 pathway, induction of BAX apoptotic protein, and disruption of EBV latency in MTAP-deleted nasopharyngeal carcinoma (NPC). []

Relevance: The efficacy of BT115386 in MTAP-deleted NPC models further strengthens the rationale for targeting the MAT2A/PRMT5 axis in MTAP-deleted cancers. Its ability to induce apoptosis and modulate EBV latency in NPC highlights its potential for therapeutic intervention in this specific cancer type. []

Methylthioadenosine (MTA)

Compound Description: MTA is a naturally occurring metabolite and the substrate for MTAP. [, , , ] In MTAP-deleted cells, MTA accumulates and can partially inhibit PRMT5 by competing with SAM. [, , , ] This characteristic makes MTAP-deleted cells more sensitive to further PRMT5 or MAT2A inhibition. [, , , ]

Relevance: MTA itself is not a MAT2A inhibitor, but its accumulation in MTAP-deleted cells underlies the synthetic lethal relationship exploited by MAT2A inhibitors. Understanding MTA dynamics is crucial for optimizing the therapeutic window of MAT2A inhibitors and predicting treatment response. []

S-Adenosyl Methionine (SAM)

Compound Description: SAM is the product of MAT2A and the primary methyl donor for various cellular methylation reactions, including those catalyzed by PRMT5. [, , , , , , , , , ] MAT2A inhibitors directly reduce cellular SAM levels. [, ]

Relevance: SAM is central to the mechanism of action of MAT2A inhibitors. Inhibiting MAT2A leads to SAM depletion, ultimately impairing PRMT5 activity and inducing the intended downstream effects in MTAP-deleted cancers. []

Symmetric Dimethyl Arginine (SDMA)

Compound Description: SDMA is a product of PRMT5-mediated methylation, and its levels are used as a pharmacodynamic marker for PRMT5 activity. [, , , ] Inhibition of MAT2A, especially in MTAP-deleted cells, leads to a decrease in SDMA levels. [, ]

Relevance: SDMA serves as a valuable biomarker for assessing the pharmacodynamic effects of MAT2A inhibitors. The selective reduction of SDMA in MTAP-deleted cells treated with MAT2A inhibitors confirms target engagement and the intended downstream inhibition of PRMT5. []

Overview

Methionine adenosyltransferase 2A inhibitors, commonly referred to as MAT2A inhibitors, target the enzyme methionine adenosyltransferase 2A, which plays a crucial role in the methionine cycle by catalyzing the conversion of methionine and adenosine triphosphate to S-adenosylmethionine. This compound is significant in various biological processes, including methylation reactions essential for DNA and protein synthesis. MAT2A inhibitors are being explored for their potential therapeutic applications in cancer treatment, particularly in tumors with specific metabolic dependencies.

Source and Classification

MAT2A inhibitors are classified as small-molecule compounds that can selectively inhibit the activity of the methionine adenosyltransferase 2A enzyme. They have been identified through various methods including structure-based drug design, fragment-based approaches, and high-throughput screening. Notable examples include FIDAS-5 and PF-9366, which have shown efficacy in preclinical models of cancer by disrupting the methionine metabolic pathway .

Synthesis Analysis

Methods and Technical Details

The synthesis of MAT2A inhibitors typically involves several key strategies:

  1. Fragment-Based Drug Design: This approach utilizes small chemical fragments that bind to the target protein. These fragments are then elaborated into more complex structures that retain binding affinity .
  2. Structure-Based Design: Using crystallographic data of MAT2A, researchers can design inhibitors that fit into the active or allosteric sites of the enzyme. This method allows for precise modifications to enhance potency and selectivity .
  3. High-Throughput Screening: Libraries of compounds are screened to identify those that inhibit MAT2A activity effectively. This method accelerates the discovery process by allowing rapid testing of numerous candidates .

The technical details often include optimization of chemical properties such as solubility, stability, and bioavailability to ensure that these compounds can be developed into viable therapeutic agents.

Molecular Structure Analysis

Structure and Data

MAT2A is a homodimeric enzyme composed of two identical subunits, each containing a distinctive active site where substrate binding occurs. The molecular structure reveals critical binding interactions with substrates such as methionine and adenosine triphosphate.

Key structural features include:

  • Active Site: The region where substrates bind and undergo catalysis.
  • Allosteric Sites: Additional sites that can bind inhibitors, modulating enzyme activity without directly competing with substrates.

Crystallographic studies have provided detailed insights into these structures, revealing conformational changes upon inhibitor binding that can inform further drug design efforts .

Chemical Reactions Analysis

Reactions and Technical Details

The primary reaction catalyzed by MAT2A involves:

Methionine+Adenosine TriphosphateS Adenosylmethionine+Diphosphate+Inorganic Phosphate\text{Methionine}+\text{Adenosine Triphosphate}\rightarrow \text{S Adenosylmethionine}+\text{Diphosphate}+\text{Inorganic Phosphate}

MAT2A inhibitors disrupt this reaction by binding to either the active site or allosteric sites, thereby reducing the formation of S-adenosylmethionine.

Technical analyses often involve kinetic studies to determine how these inhibitors affect reaction rates, using methods such as:

  • Kinetic Assays: Measuring changes in substrate turnover rates.
  • Crystallography: Observing structural changes in the enzyme-inhibitor complex to elucidate mechanisms of inhibition .
Mechanism of Action

Process and Data

The mechanism of action for MAT2A inhibitors primarily involves competitive or non-competitive inhibition:

  • Competitive Inhibition: Inhibitors compete with substrates for binding at the active site.
  • Non-Competitive Inhibition: Inhibitors bind to an allosteric site, altering enzyme conformation and reducing its activity.

Research indicates that certain MAT2A inhibitors can significantly reduce cellular levels of S-adenosylmethionine, which is crucial for methylation processes involved in gene expression regulation and cellular proliferation .

Data from studies have shown that inhibition leads to decreased growth rates in cancer cell lines dependent on methionine metabolism .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

MAT2A inhibitors exhibit a range of physical and chemical properties that influence their biological activity:

  • Molecular Weight: Typically ranges from 200 to 500 g/mol.
  • Solubility: Varies widely; modifications may be necessary to enhance aqueous solubility.
  • Stability: Chemical stability under physiological conditions is crucial for therapeutic efficacy.

Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to characterize these properties during development .

Applications

Scientific Uses

MAT2A inhibitors hold promise in various scientific applications:

  1. Cancer Therapy: Targeting tumors with altered methionine metabolism, particularly those with homozygous deletions in the methylthioadenosine phosphorylase gene.
  2. Metabolic Disorders: Investigating roles in diseases linked to aberrant methionine metabolism.
  3. Research Tools: Used in studies exploring the biochemical pathways involving S-adenosylmethionine and its derivatives.

Recent studies have highlighted their potential in combating metabolic addiction in cancer cells by disrupting essential pathways necessary for tumor growth .

Properties

Product Name

MAT2A inhibitor

IUPAC Name

6-(2-methyl-1,3-benzothiazol-6-yl)-2,3-diphenyl-5-(pyridin-2-ylamino)-4H-pyrazolo[1,5-a]pyrimidin-7-one

Molecular Formula

C31H22N6OS

Molecular Weight

526.6 g/mol

InChI

InChI=1S/C31H22N6OS/c1-19-33-23-16-15-22(18-24(23)39-19)27-29(34-25-14-8-9-17-32-25)35-30-26(20-10-4-2-5-11-20)28(36-37(30)31(27)38)21-12-6-3-7-13-21/h2-18,35H,1H3,(H,32,34)

InChI Key

ZTNQNZDNHUAVEI-UHFFFAOYSA-N

SMILES

CC1=NC2=C(S1)C=C(C=C2)C3=C(NC4=C(C(=NN4C3=O)C5=CC=CC=C5)C6=CC=CC=C6)NC7=CC=CC=N7

Solubility

Soluble in DMSO

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)C3=C(NC4=C(C(=NN4C3=O)C5=CC=CC=C5)C6=CC=CC=C6)NC7=CC=CC=N7

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.